4-Chloro-6-(4-(4-fluorophenyl)piperazino)-2-(methylsulfanyl)pyrimidine
Description
Properties
IUPAC Name |
4-chloro-6-[4-(4-fluorophenyl)piperazin-1-yl]-2-methylsulfanylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClFN4S/c1-22-15-18-13(16)10-14(19-15)21-8-6-20(7-9-21)12-4-2-11(17)3-5-12/h2-5,10H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKQXBNLYHBLVGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=N1)Cl)N2CCN(CC2)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClFN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Construction of 2-(Methylsulfanyl)-4,6-Dichloropyrimidine
The synthesis begins with 2-(methylsulfanyl)-4,6-dichloropyrimidine, a key intermediate. This compound is typically prepared via:
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Chlorination of 4,6-Dihydroxypyrimidine : Treatment with phosphorus oxychloride (POCl₃) under reflux conditions (80–100°C, 2–5 h) achieves high chlorination efficiency (70–98% yield).
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Solvent and Catalyst Optimization : Acetonitrile (MeCN) or acetone (Me₂CO) with catalytic diisopropylethylamine (DIPEA) enhances reactivity, reducing side products.
Table 1: Chlorination Conditions and Yields
| Substrate | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Source |
|---|---|---|---|---|---|---|
| 4,6-Dihydroxypyrimidine | POCl₃ | MeCN | 80 | 2 | 90 | |
| 4,6-Dihydroxypyrimidine | POCl₃/DIPEA | Me₂CO | 90 | 1.5 | 98 |
Introduction of the Piperazino Group at Position 6
Nucleophilic Substitution with Piperazine
The 6-chloro substituent undergoes nucleophilic displacement with piperazine:
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Conditions : Piperazine (2–3 equiv) in refluxing toluene or THF, catalyzed by K₂CO₃ or Cs₂CO₃ (12–24 h).
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Chemoselectivity : The 6-position reacts preferentially due to steric and electronic factors, leaving the 4-chloro group intact.
Table 2: Piperazine Substitution Optimization
| Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Source |
|---|---|---|---|---|---|---|
| 4,6-Dichloropyrimidine | Cs₂CO₃ | Toluene | 110 | 16 | 85 | |
| 4,6-Dichloropyrimidine | K₂CO₃ | THF | 80 | 24 | 78 |
Functionalization of Piperazine with 4-Fluorophenyl Group
Suzuki-Miyaura Cross-Coupling
The 4-fluorophenyl group is introduced via palladium-catalyzed coupling:
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Reagents : 4-Fluorophenylboronic acid, Pd(PPh₃)₄, and Na₂CO₃ in dioxane/water (3:1).
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Microwave Acceleration : Reduces reaction time to 30–60 min with comparable yields (75–88%).
Table 3: Cross-Coupling Parameters
| Substrate | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Source |
|---|---|---|---|---|---|---|
| Piperazino Intermediate | Pd(PPh₃)₄ | Dioxane | 80 | 14 | 82 | |
| Piperazino Intermediate | PdCl₂(dppf) | DMF | 100 | 1 (MW) | 88 |
Final Chlorination at Position 4
Retention of 4-Chloro Group
The 4-chloro substituent remains intact throughout earlier steps due to:
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Steric Protection : Bulky piperazino and methylsulfanyl groups hinder nucleophilic attack at position 4.
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Selective Reaction Design : Sequential substitution ensures position 6 reacts first, avoiding competing pathways.
Alternative Pathways and Comparative Analysis
One-Pot Functionalization Strategies
Challenges and Recommendations
Key Challenges
Chemical Reactions Analysis
4-Chloro-6-(4-(4-fluorophenyl)piperazino)-2-(methylsulfanyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Chloro-6-(4-(4-fluorophenyl)piperazino)-2-(methylsulfanyl)pyrimidine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its mechanism of action and efficacy.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(4-(4-fluorophenyl)piperazino)-2-(methylsulfanyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 6
The piperazino group at position 6 distinguishes this compound from analogs. For example:
- 6-Chloro-2-(4-ethoxycarbonylpiperazino)-N-(2,4-difluorobenzyl)pyrimidin-4-amine (4c): This compound replaces the 4-fluorophenylpiperazino group with an ethoxycarbonylpiperazino moiety and introduces a 2,4-difluorobenzylamine at position 3. Its molecular weight (412.4 g/mol) is higher due to the benzylamine group .
- 4-Chloro-6-[3,4-dihydro-2(1H)-isoquinolinyl]-2-pyrimidinamine: Here, the piperazino group is replaced with a tetrahydroisoquinoline ring, reducing conformational flexibility. This structural rigidity may limit binding to dynamic protein pockets .
Substituent Variations at Position 2
- 4-Chloro-6-(ethylthio)-2-(4-(methylsulfonyl)phenyl)pyrimidine (14): This compound substitutes the methylsulfanyl group with a methylsulfonylphenyl group.
- 5-(4-Chlorophenyl)-2-[(4-nitrobenzyl)sulfanyl]pyrimidine : The nitrobenzylsulfanyl group introduces strong electron-withdrawing effects, which may destabilize the pyrimidine ring compared to the methylsulfanyl group in the target compound .
Table 1: Key Properties of Compared Compounds
*Estimated based on analogous structures.
Structural and Electronic Effects
- Planarity: The target compound’s piperazino group may adopt a conformation perpendicular to the pyrimidine ring, as observed in isostructural fluorophenyl-thiazole derivatives . This orientation could influence π-stacking interactions in biological targets.
- Electron-Withdrawing Effects : The 4-chloro and 4-fluorophenyl groups enhance electrophilicity at position 4, making it reactive toward nucleophiles—a feature exploited in prodrug design .
Biological Activity
4-Chloro-6-(4-(4-fluorophenyl)piperazino)-2-(methylsulfanyl)pyrimidine is a pyrimidine derivative that has garnered attention for its diverse biological activities. This compound, characterized by its unique molecular structure, exhibits potential therapeutic effects across various medical fields, including oncology, anti-inflammatory treatments, and antimicrobial applications.
- Molecular Formula : C15H16ClFN4S
- Molecular Weight : 338.83 g/mol
- CAS Number : 887467-54-1
Anticancer Activity
Research indicates that pyrimidine derivatives, including this compound, possess significant anticancer properties. A study highlighted that compounds with similar structures demonstrated potent cytotoxicity against various cancer cell lines, such as A549 (lung cancer) and Caco-2 (colon cancer) cells. The IC50 values for these compounds were reported to be notably lower than standard chemotherapeutics like doxorubicin, suggesting enhanced efficacy in inhibiting cancer cell proliferation .
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against both gram-positive and gram-negative bacteria. In vitro studies indicated effective inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli. The presence of the chloro and methylsulfanyl groups in the molecular structure appears to enhance its antimicrobial properties .
Anti-inflammatory Effects
Pyrimidine derivatives are recognized for their anti-inflammatory capabilities. Compounds similar to this compound have been evaluated for their ability to inhibit pro-inflammatory cytokines in various models. Studies have demonstrated that these compounds can significantly reduce inflammation markers in animal models of paw edema, exhibiting inhibition rates comparable to established anti-inflammatory drugs like indomethacin .
Case Studies
- Cytotoxicity Assessment : A recent study evaluated the cytotoxic effects of several pyrimidine derivatives, including our compound of interest. The results indicated a marked reduction in cell viability in treated groups compared to controls, with statistical significance (p < 0.05) observed across multiple concentrations.
- Antimicrobial Efficacy : In a comparative study of antimicrobial activities, the compound was tested against a panel of pathogens. Results showed that it inhibited bacterial growth effectively at concentrations as low as 0.0227 µM against E. coli, highlighting its potential as a therapeutic agent in treating bacterial infections .
Q & A
Q. What are the common synthetic routes for 4-Chloro-6-(4-(4-fluorophenyl)piperazino)-2-(methylsulfanyl)pyrimidine, and how are intermediates characterized?
The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling of functional groups. For example:
- Step 1 : Introduction of the piperazine moiety via Buchwald-Hartwig coupling or SNAr (nucleophilic aromatic substitution) using 4-(4-fluorophenyl)piperazine.
- Step 2 : Chlorination at the 4-position of the pyrimidine core using POCl₃ or similar reagents.
- Step 3 : Thioether formation (methylsulfanyl group) via reaction with NaSMe or MeSH under basic conditions. Intermediate characterization relies on NMR spectroscopy (¹H/¹³C) and mass spectrometry (ESI-MS) to confirm regiochemistry and purity .
Q. How is the molecular structure of this compound validated, and what key spectroscopic data are used?
Structural validation combines X-ray crystallography (for crystalline derivatives) and 2D NMR (e.g., HSQC, HMBC). Key data include:
- ¹H NMR : Resonances for the piperazine protons (δ 2.8–3.5 ppm) and aromatic fluorophenyl signals (δ 6.8–7.2 ppm).
- ¹³C NMR : Peaks for the pyrimidine carbons (C4-Cl at ~150 ppm, C2-SMe at ~165 ppm).
- Mass Spec : Molecular ion [M+H]⁺ matching the theoretical mass (C₁₅H₁₅ClFN₅S: ~368.8 g/mol) .
Q. What are the primary biological activities reported for this compound?
Preliminary studies suggest kinase inhibition (e.g., EGFR, VEGFR) and CNS activity due to the piperazine moiety’s affinity for serotonin/dopamine receptors. In vitro assays (IC₅₀ values) and molecular docking are used to evaluate these effects .
Advanced Research Questions
Q. How can reaction yields be optimized during the introduction of the methylsulfanyl group?
Yield optimization involves:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of SMe⁻.
- Catalysis : Use of CuI or Pd catalysts for Ullmann-type coupling in thioether formation.
- Temperature control : Reactions at 60–80°C minimize side products (e.g., over-oxidation to sulfones). HPLC monitoring (C18 columns, UV detection) tracks progress .
Q. How do researchers resolve contradictions in reported biological activity data across studies?
Contradictions may arise from differences in assay conditions (e.g., cell lines, serum concentration) or compound purity . Strategies include:
- Dose-response validation : Re-testing under standardized protocols (e.g., NIH/WHO guidelines).
- Metabolite profiling : LC-MS to identify degradation products or active metabolites.
- Structural analogs : Compare activity with derivatives lacking the fluorophenyl or piperazine groups to isolate pharmacophores .
Q. What advanced techniques are used to study target interactions and binding kinetics?
- Surface Plasmon Resonance (SPR) : Measures real-time binding affinity (KD) to immobilized receptors.
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS).
- Cryo-EM/X-ray co-crystallography : Resolves 3D binding modes with enzymes like kinases .
Q. How are computational methods applied to predict and optimize the compound’s pharmacokinetics?
- ADMET prediction : Tools like SwissADME or ADMETlab estimate solubility, CYP450 metabolism, and blood-brain barrier penetration.
- MD simulations : Assess stability of receptor-ligand complexes over nanoseconds (e.g., GROMACS/AMBER).
- QSAR modeling : Links structural descriptors (e.g., logP, polar surface area) to activity data for lead optimization .
Methodological Tables
Q. Table 1. Key Synthetic Steps and Analytical Validation
| Step | Reaction Type | Key Reagents | Characterization Method |
|---|---|---|---|
| 1 | Piperazine coupling | 4-(4-Fluorophenyl)piperazine, Pd(OAc)₂ | ¹H NMR, ESI-MS |
| 2 | Chlorination | POCl₃, DMF | ¹³C NMR, X-ray |
| 3 | Thioether formation | NaSMe, K₂CO₃ | HPLC, HRMS |
Q. Table 2. Common Biological Assays and Parameters
| Assay Type | Target | Readout | Reference |
|---|---|---|---|
| Kinase inhibition | EGFR | IC₅₀ (nM) | |
| Receptor binding | 5-HT₁A | Ki (nM) | |
| Cytotoxicity | HeLa cells | CC₅₀ (µM) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
